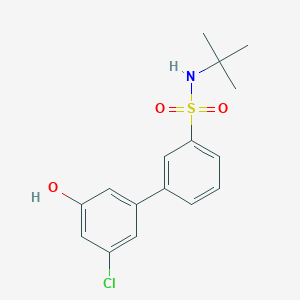
4-(3-Hydroxyphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxyphenyl)-2-nitrophenol, commonly known as 4-Nitrophenol (4-NP), is a synthetic organic compound used in a variety of scientific research applications. It is a yellow to orange solid that is soluble in organic solvents, such as ethanol and acetone. 4-NP is an important intermediate in the synthesis of various organic compounds, and is also used as a reagent in biochemical and physiological experiments.
作用机制
The mechanism of action of 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is known to bind to proteins and enzymes, and this binding is thought to be responsible for its biochemical and physiological effects. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is thought to interact with DNA, potentially affecting gene expression.
Biochemical and Physiological Effects
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to have antioxidant and anti-inflammatory properties, and to modulate the expression of certain genes. Furthermore, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and the synthesis process is relatively simple and efficient. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has a wide range of applications and can be used in a variety of experiments. However, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% also has some limitations, such as its potential toxicity and the fact that it can interact with proteins and enzymes. Therefore, it is important to use caution when working with 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% in the laboratory.
未来方向
There are several potential future directions for research involving 4-(3-Hydroxyphenyl)-2-nitrophenol, 95%. These include further research into its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research into its potential toxicity could lead to the development of safer and more effective laboratory protocols.
合成方法
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is synthesized from the reaction of 3-hydroxybenzaldehyde and nitric acid. The reaction is conducted in an acidic environment with a catalyst, such as sulfuric acid, and the product is purified by recrystallization. The overall yield of the reaction is typically high, ranging from 80-90%. Additionally, the reaction can be conducted in a one-pot synthesis, where the nitration of 3-hydroxybenzaldehyde is followed by the nitrolysis of the intermediate nitrobenzaldehyde. This method is preferred due to its higher yields and shorter reaction times.
科学研究应用
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, such as drug discovery and development, biochemistry, and molecular biology. It is commonly used as a reagent in biochemical and physiological experiments, as it is a good substrate for various enzymes. Additionally, it is used in the synthesis of pharmaceuticals, including antibiotics and other drugs. Furthermore, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is used as a fluorescent probe in fluorescence microscopy and imaging.
属性
IUPAC Name |
4-(3-hydroxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGHSDWMQQCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686219 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenyl)-2-nitrophenol | |
CAS RN |
1261932-49-3 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)










